Tert-butyl 2-amino-6-chloro-3-methoxybenzoate
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Overview
Description
Tert-butyl 2-amino-6-chloro-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, a chloro group, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-chloro-3-methoxybenzoate typically involves the esterification of 2-amino-6-chloro-3-methoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-chloro-3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with different functional groups replacing the chloro group.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction Reactions: Products include amino derivatives formed by the reduction of nitro groups.
Scientific Research Applications
Tert-butyl 2-amino-6-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-6-chloro-4-methoxybenzoate
- Tert-butyl 2-amino-6-bromo-3-methoxybenzoate
- Tert-butyl 2-amino-6-chloro-3-ethoxybenzoate
Uniqueness
Tert-butyl 2-amino-6-chloro-3-methoxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-6-chloro-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(15)9-7(13)5-6-8(16-4)10(9)14/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWUGLQFFKAJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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